Ethyl 7-acetoxycoumarin-3-carboxylate

Vue d'ensemble

Description

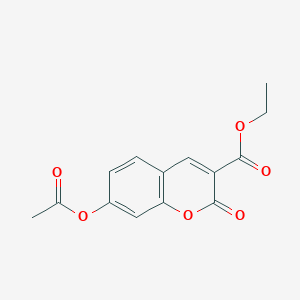

Ethyl 7-acetoxycoumarin-3-carboxylate is a synthetic organic compound with the molecular formula C14H12O6 and a molecular weight of 276.24 g/mol . It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescence properties and is often used as a fluorogenic substrate for esterases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 7-acetoxycoumarin-3-carboxylate can be synthesized through various methods. One common method involves the condensation of ethyl 3-oxobutanoate with resorcinol under acidic conditions to form 7-hydroxy-4-methylcoumarin. This intermediate is then acetylated using acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 7-acetoxycoumarin-3-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous base (e.g., NaOH) or acid (e.g., HCl) under reflux conditions.

Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

Substitution: Various nucleophiles can be used to substitute the acetoxy group under appropriate conditions.

Major Products Formed

Hydrolysis: Forms 7-hydroxycoumarin-3-carboxylic acid.

Reduction: Forms 7-hydroxy-3-carboxycoumarin.

Substitution: Forms various substituted coumarin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 7-acetoxycoumarin-3-carboxylate exhibits notable biological activities, making it a candidate for drug development. Its applications include:

- Anticancer Activity : Research indicates that coumarin derivatives can induce apoptosis in cancer cells. This compound has shown potential as an inducer of apoptosis, particularly in human cancer cell lines, by modulating apoptotic pathways and cell cycle arrest mechanisms .

- Antimicrobial Properties : Coumarins, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies have shown that certain coumarin derivatives can inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting a potential role in developing new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Coumarins are known to inhibit pro-inflammatory cytokines and pathways, thus contributing to their therapeutic potential .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Other Coumarins : It is utilized in the synthesis of various other coumarin derivatives through reactions such as esterification and cyclization. For example, it can be transformed into more complex structures that possess enhanced biological activities or different physicochemical properties .

- Reagent in Chemical Reactions : The compound acts as a reagent in several chemical transformations, including electrophilic substitutions and condensation reactions. Its ability to undergo diverse chemical reactions expands its utility in synthetic organic chemistry .

Material Science

The unique properties of this compound have implications in material science:

- Fluorescent Materials : Due to its structural characteristics, this compound can be incorporated into fluorescent materials for applications in sensors and imaging technologies. The fluorescence properties of coumarins are exploited in developing probes for biological imaging and environmental monitoring .

- Polymer Chemistry : In polymer science, this compound can be used to synthesize functionalized polymers with specific properties, enhancing their performance in various applications such as drug delivery systems and coatings .

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In a comparative study of various coumarin derivatives against MRSA and E. coli, this compound exhibited promising antimicrobial activity with minimal inhibitory concentrations comparable to those of standard antibiotics.

Mécanisme D'action

The mechanism of action of ethyl 7-acetoxycoumarin-3-carboxylate primarily involves its hydrolysis by esterases. Upon hydrolysis, the compound releases a fluorescent product, which can be detected and quantified. This property makes it useful in various biochemical assays to measure esterase activity .

Comparaison Avec Des Composés Similaires

Ethyl 7-acetoxycoumarin-3-carboxylate is unique due to its specific fluorescence properties and its use as a substrate for esterases. Similar compounds include:

Ethyl coumarin-3-carboxylate: Lacks the acetoxy group and has different fluorescence properties.

7-Hydroxycoumarin-3-carboxylic acid: The hydrolyzed form of this compound, used in different applications.

Ethyl 7-hydroxycoumarin-3-carboxylate: Another derivative with distinct properties and uses.

This compound stands out due to its specific reactivity and fluorescence, making it a valuable tool in various scientific and industrial applications.

Activité Biologique

Ethyl 7-acetoxycoumarin-3-carboxylate (EAC) is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and relevant case studies.

Overview of this compound

- Chemical Formula : C14H12O6

- Molecular Weight : 276.24 g/mol

- CAS Number : 13209-77-3

EAC is primarily recognized for its role as a fluorogenic substrate in enzymatic assays, particularly those involving esterases. Its fluorescence properties make it suitable for various biological imaging techniques and drug delivery systems.

EAC primarily targets esterases, acting as a fluorogenic substrate. Upon hydrolysis by these enzymes, EAC undergoes a transformation that leads to a measurable change in pH, detectable via fluorescence. This property allows researchers to visualize biological processes in real-time and assess enzyme activity under varying conditions.

Key Reactions Involving EAC

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Hydrolysis | 7-Hydroxycoumarin-3-carboxylic acid | Aqueous base (e.g., NaOH) or acid (e.g., HCl) under reflux |

| Reduction | 7-Hydroxy-3-carboxycoumarin | Sodium borohydride (NaBH4) |

| Substitution | Various substituted coumarin derivatives | Nucleophilic substitution under appropriate conditions |

Biological Activities and Applications

EAC exhibits a range of biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that coumarins, including EAC, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

EAC has been investigated for its potential anticancer effects. Studies have shown that coumarin derivatives can inhibit topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. By stabilizing the cleavage complex during the catalytic cycle of topoisomerase IIα, these compounds can induce cell death in cancerous tissues .

Enzyme Inhibition

EAC has demonstrated inhibitory activity against several enzymes relevant to disease mechanisms:

- Carbonic Anhydrase : Selective inhibitors targeting isoforms IX and XII have shown promise in reducing tumor metastasis by regulating pH levels in hypoxic tumor environments .

- Acetylcholinesterase (AChE) : Some derivatives of coumarins exhibit potent AChE inhibition, which is significant for treating Alzheimer's disease .

Case Studies

- Topoisomerase IIα Inhibition : A study highlighted the efficacy of EAC derivatives in inhibiting topoisomerase IIα activity, leading to reduced cell viability in cancer cell lines. The mechanism involved the stabilization of the enzyme's cleavage complex .

- AChE Inhibition : Research demonstrated that EAC and its analogs could inhibit AChE with IC50 values comparable to established drugs like donepezil. This suggests potential therapeutic applications for cognitive disorders .

Propriétés

IUPAC Name |

ethyl 7-acetyloxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVJGNVETVRDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350912 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-77-3 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.